Gly-Arg-Ala-Asp-Ser-Pro-Lys

Description

Nomenclature and General Peptide Context in Biomedical Research

The nomenclature of GRADSPK follows the standard convention for peptides, where the sequence is represented by the one-letter or three-letter codes of its constituent amino acids. researchgate.net The sequence "Gly-Arg-Ala-Asp-Ser-Pro-Lys" denotes a chain of seven amino acids linked by peptide bonds in that specific order.

Table 1: Amino Acid Sequence of GRADSPK

| Full Name | Three-Letter Code | One-Letter Code |

| Glycine (B1666218) | Gly | G |

| Arginine | Arg | R |

| Alanine (B10760859) | Ala | A |

| Aspartic Acid | Asp | D |

| Serine | Ser | S |

| Proline | Pro | P |

| Lysine | Lys | K |

In the broader context of biomedical research, peptides are of immense interest due to their high specificity and ability to mimic or block biological interactions. mdpi.comnih.gov They are fundamental to understanding and modulating processes regulated by protein-protein interactions. mdpi.com Synthetic peptides like GRADSPK are invaluable research reagents that allow for the precise investigation of these interactions. nih.gov

Historical Context of GRADSPK as a Research Reagent

The emergence of GRADSPK as a research tool is intrinsically linked to the discovery of the Arginine-Glycine-Aspartic acid (RGD) sequence as a universal motif for cell recognition by integrins. In 1984, researchers identified the RGD sequence within fibronectin as the minimal sequence required for cell attachment. ki.se This discovery opened up a new field of research focused on understanding the role of integrins in cell adhesion, migration, and signaling.

Following this groundbreaking discovery, scientists began to synthesize various RGD-containing peptides to probe these interactions. To ensure that the observed biological effects were specifically due to the RGD motif, it became essential to use control peptides. GRADSPK, which features a single amino acid substitution—Alanine (A) for Glycine (G) within the critical RGD sequence—was synthesized for this purpose. The rationale was that this subtle change would disrupt the binding to integrins, and thus, any experiment where the RGD-containing peptide showed an effect and GRADSPK did not could be confidently attributed to the specific RGD-integrin interaction. This has established GRADSPK as a widely accepted negative control in the field.

Significance of GRADSPK as a Negative Control Peptide in Peptide-Mediated Biological Studies

The use of negative controls is a cornerstone of rigorous scientific experimentation, helping to rule out non-specific effects and confounding variables. nihr.ac.uk In peptide-mediated studies, a negative control peptide should be as similar as possible to the active peptide but lack the specific sequence required for the biological activity being investigated.

Overview of Key Academic Research Areas Utilizing GRADSPK

The application of GRADSPK as a negative control spans various fields of biomedical research where RGD-integrin interactions play a pivotal role.

Table 2: Research Areas Utilizing GRADSPK

| Research Area | Application of GRADSPK | Key Findings Validated with GRADSPK |

| Integrin Biology | To confirm the specificity of RGD-mediated integrin binding and signaling. | Used to show that the RGD sequence in peptides like GRGDSPK is essential for inhibiting integrin-fibronectin binding. ki.se |

| Cancer Research | To verify that the anti-angiogenic or anti-metastatic effects of RGD peptides are due to targeting integrins on tumor or endothelial cells. | In studies of glioblastoma, GRADSPK was used as a control to demonstrate the specific binding of RGD peptides to tumor cells. |

| Bone Formation and Resorption | As a control to show that the inhibition of bone formation and resorption by RGD peptides is a specific cellular event. | Research has shown that while RGD-containing peptides inhibit bone formation, GRADSPK has no significant effect. |

| HIV Research | To demonstrate that the interaction of the HIV-1 Tat protein with endothelial cells is mediated by an RGD sequence on the Tat protein. | Studies have used GRADSPK to show that the adhesion and activation of endothelial cells by the Tat protein is specifically inhibited by RGD peptides. nihr.ac.uk |

| Biomaterial Science | To ensure that the enhanced cell adhesion to biomaterials functionalized with RGD peptides is a result of specific cell-surface interactions. | Used to confirm that cell attachment to RGD-modified surfaces is a specific biological recognition event. ki.se |

Structure

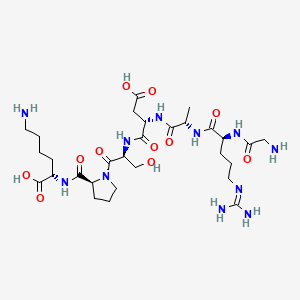

2D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H51N11O11/c1-15(35-24(46)16(36-21(42)13-31)7-4-10-34-29(32)33)23(45)38-18(12-22(43)44)25(47)39-19(14-41)27(49)40-11-5-8-20(40)26(48)37-17(28(50)51)6-2-3-9-30/h15-20,41H,2-14,30-31H2,1H3,(H,35,46)(H,36,42)(H,37,48)(H,38,45)(H,39,47)(H,43,44)(H,50,51)(H4,32,33,34)/t15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZSKTVOHRZIAQ-RABCQHRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51N11O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745498 | |

| Record name | Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alpha-aspartyl-L-seryl-L-prolyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125455-58-5 | |

| Record name | Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alpha-aspartyl-L-seryl-L-prolyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Analytical Characterization for Research Applications

Strategies for Chemical Synthesis of Research-Grade GRADSPK

Chemical synthesis, particularly on a solid support, remains the cornerstone for producing peptides like GRADSPK for research applications. This approach allows for controlled, stepwise addition of amino acids, facilitating the creation of a defined sequence.

Solid-Phase Peptide Synthesis (SPPS), a methodology originally developed by R. Bruce Merrifield, is the most common and efficient method for synthesizing peptides such as Gly-Arg-Ala-Asp-Ser-Pro-Lys. nih.govwikipedia.org The core principle of SPPS involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and subsequently elongating the peptide chain in a stepwise manner. nih.govpeptide.com Each cycle of amino acid addition involves two main steps: the removal of a temporary protecting group from the N-terminus of the growing peptide chain and the coupling of the next N-protected amino acid. bachem.com

The synthesis of GRADSPK is performed from the C-terminus (Lysine) to the N-terminus (Glycine). wikipedia.org A typical synthesis protocol would employ the Fmoc/tBu strategy, which is favored for its mild cleavage conditions.

Key steps in the SPPS of GRADSPK:

Resin Selection and Loading: A suitable resin, such as a Wang or Rink Amide resin, is chosen. For GRADSPK, if a C-terminal amide is desired, a Rink Amide resin would be used. The first amino acid, Fmoc-Lys(Boc)-OH, is then covalently attached to the resin.

Deprotection: The temporary Nα-Fmoc protecting group is removed from the resin-bound Lysine using a basic solution, typically 20% piperidine in a solvent like dimethylformamide (DMF). This exposes a free amino group for the next coupling step.

Coupling: The next protected amino acid in the sequence, Fmoc-Pro-OH, is activated by a coupling reagent (e.g., HBTU, HATU) and added in excess to the resin to react with the free amino group, forming a new peptide bond. peptide.com

Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence: Ser(tBu), Asp(OtBu), Ala, Arg(Pbf), and finally Gly. The side chains of reactive amino acids must be protected with more permanent protecting groups to prevent unwanted side reactions. peptide.com

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid "cocktail," such as a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) to prevent side reactions with sensitive residues. bachem.com

The table below details the amino acids in the GRADSPK sequence and their commonly used protecting groups in an Fmoc/tBu synthesis strategy.

| Amino Acid (AA) | Three-Letter Code | One-Letter Code | Nα-Protecting Group | Side-Chain Protecting Group |

| Glycine (B1666218) | Gly | G | Fmoc | None |

| Arginine | Arg | R | Fmoc | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Alanine (B10760859) | Ala | A | Fmoc | None |

| Aspartic Acid | Asp | D | Fmoc | OtBu (tert-butyl ester) |

| Serine | Ser | S | Fmoc | tBu (tert-butyl ether) |

| Proline | Pro | P | Fmoc | None |

| Lysine | Lys | K | Fmoc | Boc (tert-butyloxycarbonyl) |

Achieving high purity and yield in the synthesis of GRADSPK requires careful optimization of the SPPS protocol. The crude product obtained after cleavage is a mixture containing the target peptide along with various impurities. lcms.cz These impurities can arise from several sources, including incomplete reactions or side reactions.

Common challenges and mitigation strategies:

Incomplete Coupling/Deprotection: Failure to drive coupling or deprotection reactions to completion results in deletion sequences (peptides missing one or more amino acids) or truncated sequences. Using an excess of reagents and extending reaction times can help mitigate this. Monitoring reaction completion with tests like the Kaiser test is crucial.

Aggregation: During synthesis, the growing peptide chain can aggregate, making reactive sites inaccessible. This is a common issue with longer or hydrophobic sequences. Using specialized solvents or "difficult sequence" protocols can help disrupt these aggregates.

Aspartimide Formation: The Aspartic Acid (Asp) residue in the GRADSPK sequence is susceptible to forming a cyclic aspartimide intermediate, particularly during the Fmoc-deprotection step. peptide.com This can lead to racemization and the formation of β-aspartyl peptide impurities. The use of optimized protecting group strategies and deprotection conditions can minimize this side reaction.

Racemization: The activation of amino acids during the coupling step can sometimes lead to a loss of chiral purity (racemization). The choice of coupling reagents (e.g., HATU with HOBt) is critical to suppress this phenomenon.

Advanced Chromatographic Purification and Separation Techniques

Following synthesis and cleavage, the crude peptide mixture must be purified to isolate the target GRADSPK peptide from synthesis-related impurities. High-resolution chromatographic techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) is the gold standard for both the purification and purity analysis of synthetic peptides. springernature.comamericanpeptidesociety.org The most common mode used is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. lcms.cz

In RP-HPLC, the crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., silica modified with C18 alkyl chains). A gradient of increasing organic solvent (the mobile phase) is then used to elute the components. peptide.com Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus elute later, at a higher concentration of organic solvent.

Typical RP-HPLC protocol for GRADSPK purification:

Column: A preparative or semi-preparative C18 column is typically used for purification. peptide.com

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, improving peak shape and resolution. lcms.cz

Mobile Phase B: Acetonitrile with 0.1% TFA.

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is run to elute the peptides. For GRADSPK, a typical gradient might run from 5% to 50% acetonitrile over 30-60 minutes.

Detection: Elution is monitored by UV absorbance, typically at 214 nm and 280 nm.

Fraction Collection: Fractions are collected across the elution profile. Each fraction is then analyzed by analytical RP-HPLC to determine its purity. Fractions containing the pure GRADSPK peptide are pooled and lyophilized to obtain a stable, powdered product. peptide.com

The table below summarizes typical conditions for the analytical assessment of GRADSPK purity using RP-HPLC.

| Parameter | Condition | Purpose |

| Column | Analytical C18 (e.g., 4.6 x 250 mm, 5 µm) | High-resolution separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent with ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |

| Flow Rate | ~1.0 mL/min | Standard flow for analytical columns. |

| Gradient | 5-95% B over 20-30 min | Elutes peptides across a wide range of hydrophobicities. |

| Detection | UV at 214 nm | Detects the peptide backbone, allowing for quantification. |

Capillary Electrophoresis (CE) is a powerful, high-resolution analytical technique that serves as an excellent orthogonal method to HPLC for assessing peptide purity. nih.govspringernature.com While HPLC separates based on hydrophobicity, CE separates molecules based on their charge-to-mass ratio in an electric field. nih.gov This difference in separation principle means that impurities that might co-elute with the main product in HPLC could be resolved by CE, providing a more comprehensive purity profile. springernature.com

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a sample is injected into a thin, fused-silica capillary filled with a background electrolyte buffer. aun.edu.eg When a high voltage is applied, charged molecules migrate through the capillary at different velocities depending on their electrophoretic mobility. The peptide GRADSPK, with basic residues (Arg, Lys) and an acidic residue (Asp), will have a net charge dependent on the pH of the buffer, allowing for effective separation. CE coupled with mass spectrometry (CE-MS) can provide even greater resolving power and specificity in peptide analysis. ijpca.org

Spectroscopic and Mass Spectrometric Approaches for Structural Verification

After purification, it is essential to verify that the isolated peptide has the correct chemical structure. This is accomplished using a combination of mass spectrometry and other spectroscopic techniques.

Mass spectrometry (MS) is a primary tool for confirming the identity of a synthetic peptide by measuring its molecular weight with high accuracy. biopharmaspec.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the peptide, which is then analyzed to determine its mass-to-charge ratio (m/z). The experimentally determined molecular weight should match the calculated theoretical mass of the peptide.

To further confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. researchgate.net In an MS/MS experiment, the parent ion corresponding to the full-length peptide is selected and fragmented. This fragmentation typically occurs along the peptide backbone, producing a series of characteristic fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. nih.gov

The table below shows the calculated molecular properties of the GRADSPK peptide.

| Property | Value |

| Sequence | This compound |

| Molecular Formula | C₃₀H₅₄N₁₀O₁₁ |

| Average Molecular Weight | 758.82 g/mol |

| Monoisotopic Molecular Weight | 758.3971 g/mol |

While MS provides definitive information on mass and sequence, other techniques can offer further structural insight. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the three-dimensional structure and conformation of the peptide in solution, though it is less routinely used for simple identity confirmation than MS. nih.gov Amino acid analysis can also be performed to confirm the composition and relative ratios of the constituent amino acids, providing additional evidence for the peptide's identity.

Mass Spectrometry for Sequence Confirmation and Molecular Mass Determination

Mass spectrometry (MS) is an indispensable tool for the analysis of synthetic peptides, providing rapid and sensitive determination of molecular weight and sequence confirmation. nih.gov For a peptide such as this compound, MS techniques are central to verifying the success of the synthesis and purification processes.

Molecular Mass Determination: The initial and most crucial step in the quality control of a synthetic peptide is the verification of its molecular mass. innovagen.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for this purpose. wikipedia.org ESI is particularly suited for analyzing peptides from a liquid phase, often coupled with liquid chromatography (LC-MS). springernature.com It generates multiply charged ions, which allows for the analysis of macromolecules on mass analyzers with a limited mass-to-charge (m/z) range. researchgate.net MALDI-TOF (Time-of-Flight) is another powerful technique that provides a singly charged molecular ion, simplifying the spectrum and giving a direct readout of the molecular weight. springernature.com

The theoretical monoisotopic molecular weight of the neutral peptide GRADSPK can be calculated by summing the monoisotopic masses of its constituent amino acid residues and the mass of a water molecule.

| Amino Acid | Monoisotopic Mass (Da) |

|---|---|

| Glycine (Gly) | 57.02146 |

| Arginine (Arg) | 156.10111 |

| Alanine (Ala) | 71.03711 |

| Aspartic Acid (Asp) | 115.02694 |

| Serine (Ser) | 87.03203 |

| Proline (Pro) | 97.05276 |

| Lysine (Lys) | 128.09496 |

| H₂O (for terminal groups) | 18.01056 |

| Total (Theoretical Monoisotopic Mass) | 730.37693 |

An experimental mass spectrum should show a prominent peak corresponding to this theoretical mass, confirming that the full-length peptide was synthesized.

Sequence Confirmation: Beyond molecular weight, tandem mass spectrometry (MS/MS) is utilized to confirm the amino acid sequence. creative-proteomics.com In an MS/MS experiment, the parent peptide ion is selected and fragmented through collision-induced dissociation (CID). wikipedia.org This process typically breaks the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide sequence. libretexts.org This fragmentation pattern serves as a "fingerprint" for the peptide, providing definitive evidence of its primary structure. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of peptides in solution, providing insights that are not accessible through mass spectrometry. acs.orgnih.gov

Solution-State Conformation: For a flexible peptide like GRADSPK, NMR can determine its conformational preferences in different solvent environments, which can mimic various biological milieus. acs.orgspringernature.com Two-dimensional (2D) NMR experiments are particularly informative.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify the spin systems of the individual amino acid residues. nmims.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space (typically <5 Å), which is crucial for determining the peptide's 3D structure. uzh.ch The presence and intensity of NOE cross-peaks allow for the calculation of distance restraints between protons, which are then used in computational modeling to generate an ensemble of structures representing the peptide's solution conformation. nih.gov

Analysis of chemical shifts, particularly of the alpha-protons, can also provide information about the secondary structure elements, although short linear peptides like GRADSPK are unlikely to adopt stable secondary structures in solution. nmims.edu

Intermolecular Interactions: NMR is also highly effective for studying how a peptide like GRADSPK interacts with other molecules, such as receptors, proteins, or membrane mimetics. universiteitleiden.nlchapman.edu By monitoring changes in the NMR spectrum of the peptide upon the addition of a binding partner, specific residues involved in the interaction can be identified. This is often observed as chemical shift perturbations or changes in NOE patterns. creative-proteomics.com Such studies are vital for understanding the peptide's mechanism of action at a molecular level.

Quality Control and Standardization for Research Grade GRADSPK Preparations

For research applications, ensuring the quality and consistency of synthetic peptides is paramount to obtaining reliable and reproducible data. gencefebio.com A comprehensive quality control process for research-grade GRADSPK would include the following:

Purity Assessment: The purity of the peptide is typically determined by High-Performance Liquid Chromatography (HPLC), most commonly using reversed-phase columns. jpt.com The result is expressed as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. For most research applications, a purity of >95% is desirable.

Identity Confirmation: As detailed above, mass spectrometry is used to confirm the molecular weight and sequence of the peptide. innovagen.comgencefebio.com This ensures that the primary peak in the HPLC chromatogram corresponds to the correct product.

Quantification and Content Analysis: The net peptide content (NPC) is an important parameter, as lyophilized peptides often contain water and counterions (e.g., trifluoroacetate from HPLC purification). biosynth.com NPC can be determined by amino acid analysis (AAA) or elemental analysis. biosynth.com Accurate quantification is critical for preparing solutions of known concentration for biological assays.

Batch-to-Batch Consistency: For ongoing research projects, it is important to ensure batch-to-batch consistency. This involves maintaining records of the analytical data for each synthesis batch and comparing key parameters such as HPLC profile, mass spectrum, and appearance. bachem.com

| Parameter | Method | Typical Specification (Research Grade) | Purpose |

|---|---|---|---|

| Identity | Mass Spectrometry (MS, MS/MS) | Experimental mass matches theoretical mass | Confirms correct peptide was synthesized innovagen.com |

| Purity | HPLC | >95% | Ensures absence of significant impurities jpt.com |

| Appearance | Visual Inspection | White to off-white lyophilized powder | Basic quality check |

| Solubility | Solubility Test | Soluble in specified solvent (e.g., water) | Ensures usability in experiments |

| Net Peptide Content | Amino Acid Analysis or Elemental Analysis | Reported value (e.g., 70-90%) | Allows for accurate concentration calculations biosynth.com |

By implementing these rigorous analytical and quality control procedures, researchers can be confident in the integrity of their GRADSPK preparations, which is a prerequisite for sound scientific investigation. The use of well-characterized reference standards is also a key component in ensuring the quality of therapeutic peptides. nih.govusp.org

Investigation of Molecular and Cellular Interactions Involving Gradspk

Role as a Control in Integrin-Mediated Cell Adhesion Studies

The primary application of the GRADSPK peptide is to serve as a negative control in experiments investigating integrin-mediated cell adhesion. researchgate.netsemanticscholar.orgaai.org Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cell adhesion, migration, proliferation, and differentiation. scielo.bracs.org Many integrins, such as α5β1 and αvβ3, recognize the RGD sequence present in ECM proteins like fibronectin and vitronectin. nih.govannualreviews.org The GRADSPK peptide, often referred to as a RAD peptide, is used to confirm that an observed biological effect is specifically due to the RGD-integrin interaction. core.ac.ukplos.org

A fundamental use of GRADSPK is to distinguish between cellular responses that are dependent on the RGD recognition motif and those that are not. rupress.org In competitive inhibition assays, RGD-containing peptides (like Gly-Arg-Gly-Asp-Ser-Pro-Lys, or GRGDSPK) are introduced to a cell culture system to block the binding of cells to RGD-containing ligands. semanticscholar.org If the RGD peptide inhibits a process, such as cell attachment or spreading, it suggests the involvement of an RGD-binding integrin. core.ac.ukahajournals.org

The GRADSPK peptide is indispensable for establishing the specificity of cell adhesion to major extracellular matrix proteins like fibronectin and vitronectin. aai.orgmolbiolcell.orgnih.gov These proteins are rich in binding sites for cellular receptors, with the RGD sequence being a primary motif for integrin-mediated attachment. annualreviews.orgnih.gov

In binding assays, surfaces are coated with an ECM protein, and the ability of cells to adhere is measured. To prove that this adhesion is mediated by the RGD sequence, soluble RGD peptides are added to the system to act as competitive inhibitors. A significant reduction in cell adhesion in the presence of the RGD peptide supports this hypothesis. aai.orgresearchgate.net However, to rule out non-specific effects of adding a peptide to the medium, the GRADSPK peptide is used as a control. aai.orgresearchgate.net

Research has consistently shown that while RGD peptides effectively inhibit cell attachment to fibronectin and vitronectin, the GRADSPK control peptide does not significantly interfere with this binding. semanticscholar.orgresearchgate.net For instance, in surface plasmon resonance assays, the binding of α5β1 and αvβ3 integrins to endostatin (B67465) was inhibited by a linear RGD peptide (GRGDSPK) by 80.1% and 98%, respectively, whereas the GRADSPK control peptide caused no significant inhibition. researchgate.net This demonstrates that the interaction is highly specific to the RGD sequence.

| Peptide | Sequence | Primary Role | Effect on RGD-Dependent Adhesion | Reference |

|---|---|---|---|---|

| GRGDSPK | Gly-Arg-Gly-Asp-Ser-Pro-Lys | Competitive Inhibitor | Inhibits | semanticscholar.orgaai.org |

| GRADSPK | Gly-Arg-Ala-Asp-Ser-Pro-Lys | Negative Control | No significant inhibition | semanticscholar.orgcore.ac.ukresearchgate.net |

Influence on Intracellular Signal Transduction Pathways

Integrin binding to the ECM is not merely a physical tethering; it is a critical trigger for a cascade of intracellular signaling events, often termed "outside-in" signaling. scielo.br These pathways regulate a multitude of cellular functions, including survival, growth, and motility. scielo.brnih.gov Key signaling molecules activated by RGD-integrin clustering include focal adhesion kinase (FAK), Src family kinases, and members of the protein kinase C (PKC) family. scielo.brahajournals.org

The GRADSPK peptide serves as a crucial control to demonstrate that the activation of these signaling pathways is a direct result of specific RGD-integrin ligation. Since GRADSPK does not effectively bind and cluster the relevant integrins, it fails to initiate these downstream signals. ahajournals.org For example, the binding of vascular smooth muscle cells to fibronectin was shown to induce a rapid increase in diacylglycerol (DAG) and cause the translocation of PKCα and PKCε to focal adhesions, leading to cell spreading. ahajournals.org These effects were completely abolished when the cells were preincubated with RGD peptides. ahajournals.org Critically, the use of a control peptide (analogous to GRADSPK) in parallel experiments showed no inhibition, confirming that the signaling cascade (DAG generation and PKC translocation) was specifically initiated by RGD-integrin engagement. ahajournals.org Similarly, RGD-disintegrins have been shown to activate PI3-K and MAPK pathways, effects that would not be replicated by a non-RGD control peptide. scielo.br This highlights the role of GRADSPK in dissecting the specific molecular triggers of complex signaling networks.

Applications of Gradspk As a Research Tool in Biological Systems

Development and Characterization of Peptide-Functionalized Research Surfaces and Biomaterials

The modification of biomaterial surfaces with specific peptides is a widely used strategy to control and study cellular behavior. In this context, GRADSPK is instrumental in validating that the observed cellular responses are due to specific ligand-receptor interactions.

Fabrication of Polymeric Micro- and Nanoparticle Systems for Controlled Cellular Interaction Studies

Polymeric micro- and nanoparticles are extensively used in drug delivery and for studying cellular mechanisms due to their tunable properties and ability to be functionalized with targeting ligands. Peptides containing the RGD sequence are often conjugated to the surface of these particles to facilitate targeted delivery to cells expressing specific integrins.

The peptide GRADSPK is essential in these studies to serve as a negative control. By comparing the cellular uptake and interaction of nanoparticles functionalized with RGD to those functionalized with GRADSPK, researchers can ascertain that the observed targeting is a consequence of the specific RGD-integrin interaction and not merely due to the presence of a peptide on the nanoparticle surface or other non-specific interactions. This control is crucial for developing targeted therapeutic and diagnostic nanoparticle systems with high efficacy and minimal off-target effects. While specific studies detailing GRADSPK on nanoparticles are not as prevalent as surface studies, the principle remains a cornerstone of rigorous experimental design in this field.

Exploration of Cell-Extracellular Matrix Dynamics in Specific Pathological Models

The interaction between cells and the extracellular matrix is fundamental to numerous physiological and pathological processes. GRADSPK is a valuable tool for investigating the role of specific cell adhesion mechanisms in various diseases.

Investigating Rheumatoid Synovial Fibroblast Proliferation and Collagenase Expression

In rheumatoid arthritis, fibroblast-like synoviocytes (FLS) contribute to joint destruction through their proliferation and production of matrix-degrading enzymes like collagenases. The interaction of FLS with ECM proteins, such as fibronectin, through integrin receptors can regulate these pathological behaviors.

Research has shown that adhesion to fibronectin or surfaces coated with RGD peptides can influence FLS proliferation and down-regulate collagenase expression nih.gov. To verify that these effects are mediated specifically through RGD-binding integrins, control peptides such as GRADSPK are used. In such experimental setups, GRADSPK would not be expected to produce the same regulatory effects on FLS proliferation and collagenase expression, thereby highlighting the specific role of the RGD-integrin signaling pathway in the pathogenesis of rheumatoid arthritis nih.gov. This allows for a more precise understanding of the molecular mechanisms driving the disease and can inform the development of targeted therapies.

Elucidation of Host-Pathogen Molecular Interactions

Many pathogens, including viruses and bacteria, exploit host cell integrins to facilitate their entry and infection. The RGD sequence is often mimicked by pathogen surface proteins to bind to host cell integrins.

In the study of these host-pathogen interactions, GRADSPK can be used as a critical experimental control. For example, if a researcher hypothesizes that a specific bacterium uses an RGD-like motif to bind to host cells, they could use a synthetic GRADSPK peptide in a competitive binding assay. If the RGD-containing peptide blocks bacterial adhesion while GRADSPK does not, it provides strong evidence that the pathogen's interaction with the host cell is specifically mediated through an RGD-binding integrin. This approach helps to elucidate the precise molecular mechanisms of infection and can identify potential targets for the development of anti-infective therapies that work by blocking this specific interaction. While broad research into host-pathogen interactions is extensive, the use of specific control peptides like GRADSPK is a key technique for validating the role of RGD-mediated pathways.

Studies on Helicobacter pylori Type IV Secretion Apparatus Interactions with Host Integrins

Research on the pathogenesis of Helicobacter pylori, a bacterium linked to various gastric diseases, has utilized the GRADSPK peptide to elucidate the intricacies of its interaction with host cells. A crucial virulence factor of H. pylori is the Cag Type IV Secretion System (cag-T4SS), which injects the effector protein CagA into gastric epithelial cells. researchgate.net This process is known to involve host cell integrins. researchgate.net

While some studies have pointed to an RGD-dependent interaction between the H. pylori protein CagL and host cell integrins, other research has revealed a novel RGD-independent mechanism. researchgate.net In a key study, it was demonstrated that the bacterial proteins CagA, CagI, and CagY interact with β1 integrins in a manner that is not dependent on the RGD sequence. researchgate.net The use of RAD peptides, such as Gly-Arg-Ala-Asp-Ser-Pro-Lys, was instrumental in these investigations to differentiate between RGD-dependent and RGD-independent binding mechanisms. researchgate.net

The findings indicate that the cag-T4SS can exploit the β1 integrin receptor through a conformational switch, independent of the canonical RGD-binding pocket. researchgate.net This highlights a sophisticated mechanism by which H. pylori has evolved to interact with host cells and deliver its virulence factors. The research underscores the importance of specific peptide tools like GRADSPK in dissecting complex molecular interactions between pathogens and their hosts.

Table 1: Helicobacter pylori Proteins Involved in RGD-Independent Integrin Interaction

| Protein | Function in T4SS | Interaction with Integrins |

| CagA | Effector protein injected into host cells | RGD-independent binding to β1 integrin researchgate.net |

| CagI | Component of the T4SS apparatus | RGD-independent binding to β1 integrin researchgate.net |

| CagY | Component of the T4SS apparatus | RGD-independent binding to β1 integrin researchgate.net |

| CagL | Adhesin on the T4SS pilus | Both RGD-dependent and RGD-independent interactions reported nih.gov |

Understanding RGD-Independent Bacterial Adhesion to Host Cells

The peptide GRADSPK is a critical tool for investigating RGD-independent bacterial adhesion to host cells. The Arg-Gly-Asp (RGD) sequence is a well-established motif in extracellular matrix proteins that mediates cell adhesion through binding to integrin receptors. mdpi.com Many pathogens have evolved to exploit this interaction for their own benefit. However, a growing body of research indicates that bacteria can also adhere to host cells through RGD-independent mechanisms.

The GRADSPK peptide, by substituting the glycine (B1666218) in the RGD motif with an alanine (B10760859), serves as an excellent negative control in adhesion assays. If a bacterium's adhesion to a host cell is inhibited by an RGD-containing peptide but not by GRADSPK, it strongly suggests an RGD-dependent mechanism. Conversely, if neither peptide affects adhesion, or if both have a similar effect, it may point towards an RGD-independent pathway.

The aforementioned studies on H. pylori provide a clear example of this application. The demonstration that CagA, CagI, and CagY facilitate an RGD-independent interaction with host integrins contributes significantly to our understanding of how this pathogen establishes a persistent infection. researchgate.netnih.gov By utilizing peptides like GRADSPK, researchers can dissect the specific molecular interactions that govern bacterial adhesion, paving the way for the development of novel anti-infective strategies that target these alternative binding mechanisms.

Advanced Methodological Approaches and Future Research Directions

Computational and Biophysical Modeling of GRADSPK Interactions

Computational modeling offers a powerful lens through which to examine the molecular behavior of peptides like GRADSPK, providing insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations for Peptide Conformation and Dynamics

The process involves placing the peptide within a simulated aqueous environment and observing its behavior over nanoseconds or even longer timescales. bonvinlab.orgresearchgate.net Analysis of these trajectories can reveal stable conformations, transient states, and the flexibility of different regions of the peptide backbone and side chains. nih.gov Such studies are fundamental to understanding why GRADSPK does not significantly inhibit integrin binding, a key characteristic that defines its role as a control peptide. researchgate.net

Protein-Peptide Docking Studies and Predictive Binding Affinity Analyses

Protein-peptide docking is a computational technique used to predict how a peptide will bind to a protein receptor. nih.govprofacgen.com In the context of GRADSPK, docking studies can be employed to model its interaction with integrins, the primary receptors for RGD-containing peptides. researchgate.net These simulations attempt to find the most favorable binding orientation and conformation of the peptide within the receptor's binding pocket. profacgen.com

The process typically involves two stages: a global search to identify potential binding sites on the protein surface, followed by a local refinement to determine the precise binding mode. profacgen.com Scoring functions are then used to estimate the binding affinity of the predicted poses. For GRADSPK, these studies consistently predict a significantly lower binding affinity to integrins compared to GRGDSPK, which aligns with experimental observations where GRADSPK shows little to no inhibition of integrin-mediated cell adhesion. researchgate.net These predictive analyses are vital for rationalizing the inert nature of GRADSPK at the molecular level.

| Computational Technique | Application to GRADSPK | Key Insights |

| Molecular Dynamics (MD) Simulations | Elucidating the conformational dynamics and flexibility of the peptide in solution. | Provides an understanding of the structural differences between GRADSPK and active RGD peptides that lead to its inactivity. |

| Protein-Peptide Docking | Predicting the binding mode and affinity of GRADSPK to integrin receptors. | Confirms the low binding affinity of GRADSPK for integrins, supporting its use as a negative control. |

Engineering of GRADSPK Analogues for Specific Research Probes

The foundational structure of GRADSPK, while inactive in its native form, can be modified to create valuable tools for biological research.

Rational Design of Modified Peptide Sequences for Enhanced or Altered Control Functions

Rational peptide design involves making specific amino acid substitutions to achieve a desired function. biorxiv.org While GRADSPK is already a control peptide, further modifications could be engineered to create "super-negative" controls or peptides with subtly altered properties for nuanced experimental setups. For instance, strategic substitutions could be made to increase its solubility or stability without introducing any biological activity. This process relies on a deep understanding of structure-activity relationships, often informed by the computational models discussed previously. nih.gov The goal is to create research tools with precisely defined properties to improve the reliability and interpretation of biological assays. nih.gov

Development of Fluorescently Tagged GRADSPK for Advanced Cellular Imaging Studies

Fluorescently tagging peptides allows for their visualization within living cells, providing a powerful tool for tracking their localization and interactions. nih.govnih.gov A fluorescent dye can be chemically conjugated to the GRADSPK peptide, creating a probe that can be used in fluorescence microscopy. ptglab.com This tagged version of GRADSPK would be invaluable for control experiments in cellular imaging studies that use fluorescently labeled active peptides.

For example, if a fluorescently labeled RGD peptide is shown to localize to focal adhesions, a fluorescently labeled GRADSPK peptide would be expected to show diffuse or non-specific localization. This provides a direct visual confirmation that the observed localization of the active peptide is due to its specific interaction with integrins. The choice of fluorophore is critical and depends on the specific requirements of the imaging experiment, such as the desired wavelength of excitation and emission. thermofisher.com

| Engineered Analogue | Purpose | Potential Application |

| Modified GRADSPK Sequence | To create a control peptide with enhanced physical properties (e.g., solubility, stability). | Use in sensitive biophysical assays requiring highly stable and inert control reagents. |

| Fluorescently Tagged GRADSPK | To serve as a negative control in cellular imaging experiments. | Visualizing the non-specific distribution of a peptide in live cells to contrast with the targeted localization of an active peptide. |

Integration into High-Throughput Screening Platforms for Fundamental Biological Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for their effect on a biological target. bmglabtech.comwikipedia.org While active peptides are the primary focus of such screens, control peptides like GRADSPK play an essential, albeit different, role. In HTS campaigns designed to identify new molecules that modulate integrin-mediated processes, GRADSPK can be used as a benchmark for inactivity. alitheagenomics.comresearchgate.net

Any "hit" compound identified in the screen should demonstrate a significantly stronger effect than GRADSPK. Furthermore, large libraries of peptides, including GRADSPK and its analogues, can be screened to gather data on the sequence determinants of binding and activity. This information is invaluable for refining computational models of peptide-protein interactions and for the development of new therapeutic peptides. The integration of control peptides into HTS workflows is a critical component of quality control and data validation, ensuring the robustness and reliability of the screening results. researchgate.net

Emerging Roles of GRADSPK in Advanced Materials Science for Biomedical Research Applications

The heptapeptide (B1575542) Gly-Arg-Ala-Asp-Ser-Pro-Lys, commonly abbreviated as GRADSPK, is a synthetic peptide that has garnered interest in biomedical research. It is recognized as a mutant or analog of the well-known Arg-Gly-Asp (RGD) cell-binding sequence found in extracellular matrix proteins like fibronectin. core.ac.ukchemicalbook.comaai.org The substitution of glycine (B1666218) with alanine (B10760859) in the core recognition motif (creating an "RAD" sequence instead of "RGD") significantly alters its biological activity, often positioning it as a control peptide in studies focused on RGD-mediated cell adhesion. core.ac.ukaai.org However, research indicates that GRADSPK possesses its own distinct bioactivities, suggesting potential applications in the development of advanced biomaterials.

The primary role of GRADSPK in research has been to help elucidate the specific mechanisms of cell-integrin interactions. In studies involving rheumatoid synovial fibroblasts, a peptide containing the this compound sequence was used as a control to demonstrate that the downregulation of collagenase expression was specifically mediated by adhesion to an RGD-containing peptide. aai.org Similarly, in research on myoblasts, the GRADSPK peptide did not effectively block cell spreading, a function attributed to the RGD sequence, thereby confirming the RGD sequence in the CD105 protein is crucial for this cellular process. core.ac.uk

Despite its common use as a control, some studies have revealed that GRADSPK is not merely an inert sequence. Research on cartilage biology has shown that the GRADSPK peptide, described as an analog of the Arg-Gly-Asp-Ser sequence, can block the damaging effects of fibronectin fragments that cause cartilage degradation. nih.gov At concentrations as low as 1 microM, GRADSPK was found to inhibit the breakdown of proteoglycans and prevent the depression of their synthesis in cartilage explants, an effect not seen with the native Arg-Gly-Asp-Ser peptide. nih.gov This suggests a potential role for GRADSPK in the design of biomaterials aimed at chondroprotection and mitigating the effects of diseases like osteoarthritis.

The unique inhibitory properties of GRADSPK highlight its potential for use in creating "smart" biomaterials or surface coatings for medical implants. For instance, materials functionalized with GRADSPK could be developed to specifically modulate cellular responses in a way that is distinct from RGD-functionalized materials. While RGD peptides are widely used to enhance cell attachment to biomaterial scaffolds for tissue engineering, GRADSPK could be employed to create surfaces that resist certain cell adhesions or that actively inhibit degradative enzymatic processes in the surrounding tissue, as seen in the cartilage studies. aai.orgnih.gov

The table below summarizes key research findings involving the GRADSPK peptide, contrasting its activity with related sequences.

| Peptide Sequence | Research Context | Observed Effect of Peptide |

| This compound (GRADSPK) | Cartilage Chondrolysis Inhibition nih.gov | Blocked fibronectin fragment-mediated cartilage degradation and depression of proteoglycan synthesis. |

| This compound (GRADSPK) | Fibroblast Adhesion Control aai.org | Used as a control peptide; did not significantly inhibit collagenase expression, indicating the effect was specific to RGD sequences. |

| This compound (GRADSPK) | Myoblast Spreading Assay core.ac.uk | Used as a mutant RAD-containing polypeptide; did not block cell spreading, confirming the importance of the RGD sequence in CD105 for this function. |

| Arg-Gly-Asp-Ser (RGDS) | Cartilage Chondrolysis nih.gov | Exhibited very low activity in blocking fibronectin fragments and, by itself, caused some cartilage damage. |

| Gly-Arg-Gly-Asp-Ser-Pro-Lys (GRGDSPK) | Fibroblast Adhesion aai.org | Inhibited collagenase expression in rheumatoid synovial fibroblasts by competing for integrin binding. |

Future research may focus on covalently linking GRADSPK to various biomaterial backbones, such as hydrogels, polymers, or metallic implant surfaces. This could lead to the development of novel medical devices. For example, a GRADSPK-coated orthopedic implant could potentially reduce cartilage degradation at the implant-tissue interface. In the field of tissue engineering, scaffolds incorporating GRADSPK could be designed to create specific microenvironments that regulate cell behavior beyond simple adhesion, possibly influencing cell differentiation or preventing pathological responses. Further investigation into the precise molecular interactions of the GRADSPK sequence with cell surface receptors is essential to fully unlock its potential in advanced materials science.

Q & A

Basic Research Questions

Q. What are the critical steps to validate the purity and structural integrity of GRADSPK in experimental workflows?

- Methodology : Use reversed-phase HPLC (≥98% purity threshold) and mass spectrometry (MS) to confirm molecular weight (729.78 g/mol) and sequence accuracy. Compare retention times and spectra against certified reference standards. For solubility, prepare stock solutions in sterile water (up to 10 mg/mL) and filter-sterilize (0.22 µm) to avoid aggregation .

- Controls : Include a negative control (e.g., scrambled peptide) in adhesion assays to rule out non-specific binding .

Q. How should GRADSPK be stored to ensure stability in long-term studies?

- Storage Protocol : Lyophilized peptide should be stored at -20°C in airtight, light-protected vials. For reconstituted solutions, aliquot into single-use volumes to minimize freeze-thaw cycles, which can degrade serine and aspartic acid residues. Stability testing via circular dichroism (CD) spectroscopy is recommended for extended projects .

Q. What experimental designs are optimal for assessing GRADSPK’s role in cell adhesion assays?

- Assay Setup : Coat culture plates with GRADSPK at 1–10 µg/mL in PBS (pH 7.4) for 2 hours at 37°C. Use integrin-rich cell lines (e.g., HT-1080 fibrosarcoma) and quantify adhesion via crystal violet staining or impedance-based systems (e.g., xCELLigence). Include blocking assays with anti-integrin antibodies (e.g., αVβ3) to confirm specificity .

Advanced Research Questions

Q. How can structural conformation studies resolve discrepancies in GRADSPK’s integrin-binding specificity across literature reports?

- Techniques : Employ nuclear magnetic resonance (NMR) or X-ray crystallography to determine the peptide’s 3D conformation in solution or bound to integrins. Molecular dynamics simulations can model how the Ala-Asp-Ser sequence (vs. canonical RGD motifs) influences binding kinetics. Compare results with structural data from Ruoslahti’s work on RGD-integrin interactions .

- Data Contradiction Analysis : Replicate conflicting studies under standardized conditions (e.g., buffer ionic strength, divalent cation concentrations) to isolate variables affecting binding affinity .

Q. What strategies can optimize GRADSPK’s competitive binding assays against other RGD-containing peptides?

- Experimental Design : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding constants (Kd) for GRADSPK and analogs (e.g., GRGDSPK). Vary peptide concentrations (1 nM–10 µM) and include EDTA to chelate Mg<sup>2+</sup>/Ca<sup>2+</sup>, which are critical for integrin-ligand interactions. Normalize data to control for batch-to-batch peptide variability .

Q. How can researchers address non-reproducible results in GRADSPK-mediated adhesion experiments?

- Troubleshooting Framework :

- Step 1 : Verify peptide integrity via HPLC/MS and endotoxin levels (LAL assay).

- Step 2 : Standardize cell passage numbers and serum starvation protocols to minimize phenotypic drift.

- Step 3 : Validate integrin expression in cell lines using flow cytometry (e.g., α5β1 vs. αVβ3).

- Step 4 : Document environmental factors (e.g., CO2 levels, humidity) that may affect assay plate coating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.